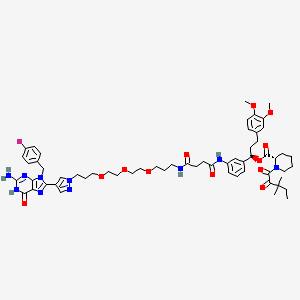

Autac2-2G

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C59H75FN10O12 |

|---|---|

分子量 |

1135.3 g/mol |

IUPAC 名称 |

[(1R)-1-[3-[[4-[3-[2-[2-[3-[4-[2-amino-9-[(4-fluorophenyl)methyl]-6-oxo-1H-purin-8-yl]pyrazol-1-yl]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoyl]amino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C59H75FN10O12/c1-6-59(2,3)52(73)56(75)69-27-8-7-14-45(69)57(76)82-46(21-17-39-18-22-47(77-4)48(34-39)78-5)41-12-9-13-44(35-41)64-50(72)24-23-49(71)62-25-10-28-79-30-32-81-33-31-80-29-11-26-68-38-42(36-63-68)53-65-51-54(66-58(61)67-55(51)74)70(53)37-40-15-19-43(60)20-16-40/h9,12-13,15-16,18-20,22,34-36,38,45-46H,6-8,10-11,14,17,21,23-33,37H2,1-5H3,(H,62,71)(H,64,72)(H3,61,66,67,74)/t45-,46+/m0/s1 |

InChI 键 |

ZANJBLYAAWXSAG-CRCOQUFZSA-N |

手性 SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N |

规范 SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)NCCCOCCOCCOCCCN4C=C(C=N4)C5=NC6=C(N5CC7=CC=C(C=C7)F)N=C(NC6=O)N |

产品来源 |

United States |

Foundational & Exploratory

AUTAC vs. PROTAC: A Technical Deep Dive into Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this innovation are two powerful chimeric molecules: Autophagy-Targeting Chimeras (AUTACs) and Proteolysis-Targeting Chimeras (PROTACs). While both orchestrate the degradation of specific proteins of interest (POIs), they hijack distinct cellular disposal systems, leading to fundamental differences in their mechanisms, scope, and therapeutic potential. This technical guide provides an in-depth comparison of AUTACs and PROTACs, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols required for their evaluation.

Core Mechanisms: Two Paths to Degradation

The fundamental distinction between AUTACs and PROTACs lies in the cellular degradation pathway they exploit. PROTACs utilize the ubiquitin-proteasome system (UPS), while AUTACs leverage the autophagy-lysosome pathway.[1][2]

PROTACs: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules composed of a ligand that binds to a POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This tripartite complex formation brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4][5] The resulting polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

AUTACs: Engaging the Autophagy-Lysosome Pathway

AUTACs are also chimeric molecules, but they are designed to engage the autophagy-lysosome pathway for protein degradation. An AUTAC consists of a POI-binding ligand and a degradation tag, often a guanine (B1146940) derivative that mimics S-guanylation. This modification is thought to induce K63-linked polyubiquitination of the target protein. Unlike K48-linked chains that primarily signal for proteasomal degradation, K63-linked polyubiquitin chains are recognized by autophagy receptors, such as p62/SQSTM1. This recognition facilitates the engulfment of the ubiquitinated POI by a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the encapsulated cargo is degraded by lysosomal hydrolases.

Comparative Analysis: AUTAC vs. PROTAC

| Feature | AUTAC (Autophagy-Targeting Chimera) | PROTAC (Proteolysis-Targeting Chimera) |

| Degradation Pathway | Autophagy-Lysosome Pathway | Ubiquitin-Proteasome System (UPS) |

| Mechanism of Action | Induces K63-linked polyubiquitination, leading to recognition by autophagy receptors (e.g., p62/SQSTM1) and sequestration into autophagosomes for lysosomal degradation. | Forms a ternary complex between the target protein, an E3 ubiquitin ligase, and the PROTAC, leading to K48-linked polyubiquitination and degradation by the 26S proteasome. |

| Target Scope | Can degrade a broader range of substrates, including protein aggregates, damaged organelles (e.g., mitochondria), and pathogens. Limited to the cytoplasm. | Primarily targets soluble intracellular proteins. Can target nuclear proteins. |

| Molecular Structure | Comprises a target-binding ligand and a degradation tag (e.g., a guanine derivative). | Consists of a target-binding ligand and an E3 ligase-binding ligand connected by a linker. |

| Ubiquitin Linkage | Primarily K63-linked polyubiquitination. | Primarily K48-linked polyubiquitination. |

| Advantages | - Ability to degrade larger, more complex substrates. - Potential to clear protein aggregates associated with neurodegenerative diseases. | - Well-established technology with several candidates in clinical trials. - High potency and selectivity can be achieved. |

| Limitations | - Generally less mature technology compared to PROTACs. - The precise mechanism of degradation tag recognition is still under investigation. | - Limited to targets accessible to the proteasome. - Potential for off-target effects and resistance mechanisms. |

Quantitative Data Presentation

Table 1: Representative Efficacy of AUTACs

| AUTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| AUTAC-1 | MetAP2 | HeLa | ~1-10 µM | >90% | |

| JQ1-AUTAC | BRD4 | HeLa | ~3 µM | ~30% |

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for AUTACs are reported less frequently in the literature compared to PROTACs.

Table 2: Representative Efficacy of PROTACs

| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor | VHL | VCaP | < 1 | >95% | |

| ARV-471 | Estrogen Receptor | CRBN | MCF7 | 1.8 | >90% | |

| ERD-308 | ERα | VHL | MCF-7 | 0.17 | >95% | |

| dBET1 | BRD4 | CRBN | HEK293 | ~10 | >90% | |

| MZ1 | BRD4 | VHL | HeLa | ~25 | >90% | |

| LC-2 | KRAS G12C | VHL | NCI-H358 | 30-300 | >90% | |

| RC-3 | BTK | CRBN | Mino | 2.2 | 97% |

Signaling Pathway Diagrams

Caption: PROTACs induce proximity between a target protein and an E3 ligase.

Caption: AUTACs tag proteins for autophagic degradation.

Experimental Protocols

A rigorous evaluation of AUTAC and PROTAC activity requires a series of well-defined experiments to confirm target engagement, degradation, and mechanism of action.

Experimental Workflow

Caption: Workflow for evaluating AUTAC and PROTAC activity.

Western Blot Analysis for Protein Degradation

This is the primary method to quantify the extent of protein degradation.

-

Objective: To determine the dose-dependent and time-dependent degradation of the POI.

-

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with a range of concentrations of the AUTAC or PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 and Dmax values.

-

Ubiquitination Assay (for PROTACs)

This assay confirms that the PROTAC induces ubiquitination of the POI.

-

Objective: To detect the polyubiquitination of the POI upon PROTAC treatment.

-

Methodology (In-cell):

-

Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

-

Immunoprecipitation: Lyse cells and immunoprecipitate the POI using a specific antibody conjugated to beads.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane.

-

Detection: Probe the membrane with an anti-ubiquitin antibody. An increase in high molecular weight smears in the PROTAC-treated samples (especially with proteasome inhibition) indicates polyubiquitination of the POI.

-

Autophagy Flux Assay (for AUTACs)

This assay measures the flow through the autophagy pathway and confirms its involvement in AUTAC-mediated degradation.

-

Objective: To assess whether the AUTAC enhances autophagic flux.

-

Methodology (LC3 Turnover Assay):

-

Cell Treatment: Treat cells with the AUTAC in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). Lysosomal inhibitors block the degradation of autophagosomes, leading to the accumulation of LC3-II.

-

Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described above.

-

Detection: Probe the membrane with an antibody against LC3. Autophagy induction leads to the conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II band, particularly in the presence of a lysosomal inhibitor, indicates increased autophagic flux.

-

-

Methodology (p62/SQSTM1 Degradation Assay):

-

Cell Treatment and Western Blotting: Treat cells with the AUTAC and perform Western blotting.

-

Detection: Probe the membrane with an antibody against p62/SQSTM1. Since p62 is itself degraded by autophagy, a decrease in its levels upon AUTAC treatment suggests an increase in autophagic activity.

-

Conclusion and Future Outlook

AUTACs and PROTACs represent two distinct yet powerful strategies for targeted protein degradation. PROTACs, having been in development for a longer period, are more established with several candidates in clinical trials. Their mechanism is well-characterized, and they have demonstrated high potency and selectivity for a range of intracellular targets.

AUTACs, while a more recent innovation, hold immense promise for expanding the scope of TPD. Their ability to target protein aggregates and organelles opens up new therapeutic avenues, particularly for neurodegenerative diseases and other conditions characterized by the accumulation of non-functional cellular components.

The future of TPD will likely involve the continued refinement of both technologies. For PROTACs, efforts are focused on expanding the repertoire of usable E3 ligases, overcoming resistance mechanisms, and improving oral bioavailability. For AUTACs, further elucidation of the precise molecular mechanisms governing their activity and optimizing their potency and selectivity are key areas of research. Ultimately, the choice between an AUTAC and a PROTAC will depend on the specific target, its subcellular localization, and the desired therapeutic outcome. The complementary nature of these two approaches ensures a bright future for the field of targeted protein degradation.

References

- 1. Emerging New Concepts of Degrader Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifesensors.com [lifesensors.com]

Second-Generation AUTACs: A Technical Guide to Targeted Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. While proteolysis-targeting chimeras (PROTACs) have successfully utilized the ubiquitin-proteasome system, a new class of degraders, Autophagy-Targeting Chimeras (AUTACs), has been developed to harness the cell's own autophagy-lysosome pathway. Second-generation AUTACs represent a significant advancement in this technology, demonstrating enhanced efficacy, improved cell permeability, and a broader therapeutic window. This in-depth technical guide provides a comprehensive overview of the core principles of second-generation AUTACs, their mechanism of action, experimental validation, and future directions.

Evolution from First to Second-Generation AUTACs

First-generation AUTACs established the foundational principle of linking a target-binding ligand to an autophagy-inducing moiety. These initial constructs typically incorporated a cyclic phosphate-containing guanine (B1146940) derivative that mimicked S-guanylation, a post-translational modification known to trigger selective autophagy. However, the negatively charged phosphate (B84403) group limited cell membrane permeability and, consequently, overall efficacy.

Second-generation AUTACs were developed through rigorous structure-activity relationship (SAR) studies to overcome these limitations. The key innovation was the replacement of the cysteine substructure and its associated cyclic phosphate in the degradation tag with other moieties. This modification eliminated the negative charge, leading to improved physicochemical properties and significantly enhanced degradation activity. For instance, the development of 2G-AUTAC2 resulted in a 100-fold increase in degradation activity compared to its first-generation counterpart.

Core Mechanism of Action

Second-generation AUTACs function as bifunctional molecules that orchestrate the targeted degradation of proteins via the selective autophagy pathway. The process can be broken down into a series of key steps:

-

Target Engagement: The "warhead" portion of the AUTAC molecule, a ligand designed with high affinity and selectivity, binds to the protein of interest (POI) within the cell.

-

S-Guanylation Mimicry and Ubiquitination: The "degradation tag" of the AUTAC, a modified guanine derivative, mimics the natural process of S-guanylation on the target protein. This mimicry is a crucial signal that leads to the recruitment of E2 and E3 ubiquitin ligases, which catalyze the formation of a K63-linked polyubiquitin (B1169507) chain on the POI. This is a key distinction from PROTACs, which typically induce K48-linked ubiquitination for proteasomal degradation.

-

Autophagy Receptor Recruitment: The K63-polyubiquitinated POI is then recognized by the autophagy receptor protein p62/SQSTM1. The p62 protein contains a ubiquitin-binding domain (UBA) that specifically interacts with the K63 ubiquitin chains.

-

Phagophore Engulfment: p62 also possesses a light chain 3 (LC3)-interacting region (LIR). This allows it to bind to LC3 proteins that are localized on the surface of the forming autophagosome (also known as a phagophore). This interaction tethers the p62-POI complex to the autophagosome, ensuring its engulfment.

-

Autolysosome Formation and Degradation: The mature autophagosome, now containing the AUTAC-POI complex, fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the autolysosome then degrade the POI and the AUTAC molecule.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of second-generation AUTACs.

Caption: Experimental workflow for characterizing second-generation AUTACs.

Quantitative Data Summary

The efficacy of second-generation AUTACs has been demonstrated across various targets. The following tables summarize key quantitative data for representative second-generation AUTACs.

| AUTAC Compound | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Fold Improvement vs. 1st Gen |

| 2G-AUTAC-FKBP12 | FKBP12 | HeLa | ~0.1 | >90 | ~100x |

| 2G-AUTAC-BRD4 | BRD4 | 22Rv1 | ~0.5 | ~85 | - |

| Mito-AUTAC | Mitochondria | HeLa | - | - | - |

Note: Data is compiled from various sources and serves as a representative example. Specific values may vary depending on experimental conditions.

Detailed Experimental Protocols

1. Western Blotting for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a second-generation AUTAC.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of the second-generation AUTAC (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

-

2. Autophagy Flux Assay using Bafilomycin A1

This protocol is used to confirm that the observed protein degradation is dependent on the autophagy-lysosome pathway. Bafilomycin A1 is a vacuolar H+-ATPase inhibitor that blocks the fusion of autophagosomes with lysosomes.

-

Cell Treatment:

-

Seed and treat cells with the second-generation AUTAC as described in the Western blotting protocol.

-

In a parallel set of wells, co-treat the cells with the AUTAC and Bafilomycin A1 (e.g., 100 nM) for the final 4-6 hours of the AUTAC treatment period. Include controls for vehicle, AUTAC alone, and Bafilomycin A1 alone.

-

-

Western Blotting for LC3 and p62:

-

Perform cell lysis, protein quantification, SDS-PAGE, and Western blotting as described previously.

-

Use primary antibodies against LC3 and p62. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II is a marker of autophagy induction. p62 is a cargo receptor that is itself degraded during autophagy.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and p62, normalized to a loading control.

-

An accumulation of LC3-II in the presence of Bafilomycin A1 compared to treatment with the AUTAC alone indicates an increase in autophagic flux.

-

A rescue of p62 and the target protein from degradation in the presence of Bafilomycin A1 confirms that their degradation is autophagy-dependent.

-

3. Immunofluorescence for p62 Puncta Formation

This protocol visualizes the recruitment of the autophagy receptor p62 to the target protein, a key step in AUTAC-mediated degradation.

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate.

-

Treat cells with the second-generation AUTAC and a vehicle control for the desired time.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against p62 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantify the number and intensity of p62 puncta per cell. An increase in p62 puncta in AUTAC-treated cells compared to the control indicates the formation of p62-containing aggregates destined for autophagic degradation.

-

Conclusion and Future Perspectives

Second-generation AUTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the autophagy-lysosome pathway, they offer the potential to degrade a wide range of intracellular targets, including those that have been challenging for traditional inhibitors and even proteasome-based degraders. The improved drug-like properties of second-generation AUTACs make them promising candidates for further preclinical and clinical development.

Future research in this area will likely focus on expanding the repertoire of targetable proteins, further optimizing the chemical linkers and degradation tags for enhanced potency and selectivity, and exploring novel delivery strategies to improve their in vivo performance. The continued development of AUTAC technology holds great promise for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The Role of AUTAC2-2G in Selective Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy-targeting chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's natural autophagic machinery for the targeted degradation of specific proteins and organelles. Second-generation AUTACs, such as AUTAC2-2G, have demonstrated significantly enhanced activity, offering a powerful tool for research and therapeutic development. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated selective autophagy, detailed experimental protocols for its characterization, and quantitative data to support its efficacy.

Introduction to AUTACs and Selective Autophagy

Selective autophagy is a highly regulated cellular process responsible for the targeted degradation of specific cytoplasmic components, including protein aggregates and damaged organelles, through the lysosomal pathway.[1] This process is crucial for maintaining cellular homeostasis.[1] Autophagy-targeting chimeras (AUTACs) are bifunctional molecules designed to induce the selective autophagic degradation of target proteins.[2][3] They consist of a target-binding ligand and a degradation tag, often a guanine (B1146940) derivative, connected by a linker.[2] The AUTAC binds to the protein of interest (POI) and mimics a post-translational modification known as S-guanylation. This modification triggers K63-linked polyubiquitination of the POI, a signal for recognition by autophagy receptors. The autophagy receptor p62/SQSTM1 then binds to the ubiquitinated target and facilitates its sequestration into a double-membraned vesicle called an autophagosome. The autophagosome eventually fuses with a lysosome to form an autolysosome, where the cargo is degraded.

This compound is a second-generation AUTAC that exhibits approximately 100-fold increased degradation activity compared to its first-generation predecessor. This enhanced efficacy is attributed to structure-activity relationship (SAR) studies that led to the replacement of the cysteine moiety in the original design, improving degrader activity.

Core Mechanism of this compound Action

The mechanism of this compound-induced selective autophagy is a multi-step process that leverages the cell's endogenous ubiquitin and autophagy pathways.

Target Engagement and Mimicking of S-Guanylation

This compound is designed with a specific ligand that binds to the target protein. The other end of the molecule contains a guanine derivative that mimics the natural process of S-guanylation on cysteine residues of the target protein.

K63-Linked Polyubiquitination

The pseudo-S-guanylation mark induced by this compound serves as a signal for the recruitment of an E3 ubiquitin ligase. While the specific E3 ligase can be context-dependent, TRAF6 has been implicated in K63-linked polyubiquitination events that lead to autophagy. This E3 ligase attaches K63-linked polyubiquitin (B1169507) chains to the target protein. Unlike K48-linked polyubiquitination, which primarily targets proteins for proteasomal degradation, K63-linked chains are often associated with non-degradative signaling and the recruitment of autophagy receptors.

Recognition by p62/SQSTM1 and Autophagosome Sequestration

The K63-polyubiquitinated target protein is then recognized by the autophagy receptor p62/SQSTM1. p62 possesses a ubiquitin-binding domain (UBA) that specifically interacts with polyubiquitin chains. p62 also contains an LC3-interacting region (LIR) which allows it to bind to LC3 proteins on the surface of the forming autophagosome. This dual-binding ability enables p62 to act as a bridge, tethering the ubiquitinated cargo to the autophagic machinery.

Lysosomal Degradation

The autophagosome, now containing the this compound-bound and ubiquitinated target protein, matures and fuses with a lysosome. The acidic environment and hydrolytic enzymes within the lysosome degrade the target protein into its constituent amino acids, which can then be recycled by the cell.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound function and its experimental validation, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound signaling pathway for selective autophagy.

References

K63-Linked Polyubiquitination in the AUTAC Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Autophagy-Tethering Compound (AUTAC) pathway represents a novel and promising strategy for targeted protein and organelle degradation. Unlike proteolysis-targeting chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs hijack the autophagy-lysosome pathway to eliminate cellular targets. A critical step in this process is the induction of K63-linked polyubiquitination on the target cargo. This technical guide provides a comprehensive overview of the core mechanisms of the AUTAC pathway with a specific focus on the role and study of K63-linked polyubiquitination. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and visual diagrams of the signaling pathway and experimental workflows to aid researchers in this burgeoning field.

Introduction to the AUTAC Pathway

Autophagy-Tethering Compounds (AUTACs) are heterobifunctional molecules designed to selectively degrade intracellular targets, including proteins and entire organelles like damaged mitochondria. An AUTAC molecule consists of two key moieties connected by a flexible linker: a "warhead" that specifically binds to the protein of interest (POI) or organelle, and a "degradation tag," typically a guanine (B1146940) derivative.[1][] This degradation tag mimics a post-translational modification known as S-guanylation.

The binding of the AUTAC to its target facilitates a modification that triggers the cell's natural quality control machinery. This leads to the attachment of K63-linked polyubiquitin (B1169507) chains to the target. These ubiquitin chains act as a signal for recognition by autophagy receptors, most notably p62/SQSTM1. The p62 receptor then mediates the sequestration of the ubiquitinated cargo into a developing autophagosome. The autophagosome subsequently fuses with a lysosome, leading to the degradation of the enclosed cargo by lysosomal hydrolases. This targeted degradation approach opens up therapeutic possibilities for a wide range of diseases, including those involving the accumulation of misfolded proteins or dysfunctional organelles.

The Central Role of K63-Linked Polyubiquitination

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. Polyubiquitin chains are formed by linking ubiquitin monomers through one of their seven lysine (B10760008) (K) residues or the N-terminal methionine (M1). The topology of the polyubiquitin chain dictates the cellular fate of the modified protein. While K48-linked chains are the canonical signal for proteasomal degradation, K63-linked chains are primarily involved in non-proteolytic signaling pathways, including DNA repair, inflammation, and, crucially for the AUTAC pathway, selective autophagy.

In the AUTAC pathway, the K63-linked polyubiquitin chains serve as a specific "eat-me" signal for the autophagy machinery. The elongated and flexible structure of K63-linked chains is recognized by the ubiquitin-associated (UBA) domain of autophagy receptors like p62. This interaction is essential for bridging the cargo to the nascent autophagosome. The precise mechanism by which the S-guanylation mimic of the AUTAC molecule induces K63-specific ubiquitination is an area of active investigation, but it is understood to be a key initiating event. It is important to note that this process is distinct from the PINK1/Parkin pathway of mitophagy, as AUTAC-mediated mitophagy can occur independently of these proteins.

Quantitative Data on AUTAC-Mediated Degradation

While the field of AUTACs is rapidly advancing, comprehensive and standardized quantitative data for direct comparison across different AUTACs remains limited in publicly available literature. Degradation efficiency is often reported as DC50 (concentration for 50% degradation) and Dmax (maximum degradation). However, these values are highly dependent on the specific AUTAC, target protein, cell line, and experimental conditions.

The following table summarizes the available qualitative and semi-quantitative data for some of the pioneering AUTAC molecules.

| AUTAC Molecule | Target | Cell Line | Reported Degradation/Activity | Reference(s) |

| AUTAC1 | MetAP2 | - | Significant reduction in MetAP2 levels. | |

| AUTAC2 | FKBP12 | HeLa | Significant silencing of FKBP12 at 10 µM concentration. | |

| AUTAC3 | BET proteins (e.g., BRD4) | - | Reduction in BRD4 levels. | |

| AUTAC4 | Mitochondria (via TSPO) | HeLa, Detroit 532, Down syndrome patient-derived fibroblasts | Induces mitophagy, reduces mitochondrial membrane potential loss, and restores ATP production. Mitophagy induction observed at 10 µM. |

Note: Specific DC50 and Dmax values are not consistently reported in a comparative format in the initial publications. Researchers are encouraged to perform their own dose-response experiments to determine the specific efficacy of an AUTAC in their system of interest.

Key Experimental Protocols

The following sections provide detailed methodologies for essential experiments to study K63-linked polyubiquitination in the AUTAC pathway.

AUTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol is used to determine the extent of target protein degradation upon treatment with an AUTAC.

Materials:

-

Cells expressing the target protein

-

AUTAC compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the AUTAC compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.

Detection of K63-Linked Polyubiquitination (Western Blot)

This protocol specifically detects the increase in K63-linked polyubiquitinated forms of the target protein.

Materials:

-

Same as in 4.1, with the addition of:

-

Primary antibody specific for K63-linked polyubiquitin chains.

-

(Optional) Deubiquitinase (DUB) specific for K63 linkages for control experiments.

Procedure:

-

Follow steps 1-5 as described in protocol 4.1.

-

Immunoblotting:

-

Block the membrane as in 4.1.

-

Incubate the membrane with a primary antibody specific for K63-linked polyubiquitin chains overnight at 4°C.

-

Proceed with washing, secondary antibody incubation, and detection as described in 4.1.

-

-

Analysis: Look for an increase in a smear or higher molecular weight bands corresponding to the K63-polyubiquitinated target protein in AUTAC-treated samples compared to controls. For more specific detection, the target protein can be immunoprecipitated first (see 4.3) and then the blot probed with the K63-linkage specific antibody.

Co-Immunoprecipitation (Co-IP) of Target Protein and Ubiquitin/p62

This protocol is used to demonstrate the interaction between the AUTAC-targeted protein and components of the autophagy machinery.

Materials:

-

Cells treated with AUTAC or vehicle control

-

Co-IP lysis buffer (a milder buffer than RIPA, e.g., Triton X-100 based) with protease, phosphatase, and deubiquitinase inhibitors (e.g., NEM)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., Co-IP lysis buffer)

-

Elution buffer (e.g., Laemmli sample buffer)

-

Primary antibodies for western blotting (anti-target, anti-ubiquitin, anti-K63 ubiquitin, anti-p62)

Procedure:

-

Cell Lysis: Lyse AUTAC-treated and control cells in Co-IP lysis buffer.

-

Pre-clearing: Incubate the cell lysates with beads alone for 1 hour to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody against the target protein for 2-4 hours or overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against the target protein, ubiquitin, K63-linked ubiquitin, and p62 to detect the co-precipitated proteins.

Ubiquitin-Binding Domain (UBD) Pulldown Assay

This assay enriches for ubiquitinated proteins to facilitate the detection of target protein ubiquitination.

Materials:

-

Cell lysates from AUTAC-treated and control cells

-

Tandem Ubiquitin Binding Entities (TUBEs) or other UBDs specific for K63-linked chains, conjugated to beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Lysate Preparation: Prepare cell lysates under denaturing conditions (e.g., containing 1% SDS) to inactivate DUBs, then dilute with a non-denaturing buffer to allow for UBD binding.

-

Pulldown: Incubate the lysates with K63-specific TUBE beads overnight at 4°C.

-

Washing: Wash the beads extensively to remove non-ubiquitinated proteins.

-

Elution and Analysis: Elute the bound proteins and analyze by western blot for the presence of the target protein.

Mass Spectrometry for Ubiquitination Site Mapping

For a more in-depth analysis, mass spectrometry can identify the specific lysine residues on the target protein that are ubiquitinated. This is a complex technique that typically requires specialized expertise and equipment. The general workflow is as follows:

-

Enrichment: Enrich the ubiquitinated target protein from AUTAC-treated cells, for example, through immunoprecipitation.

-

Digestion: Digest the enriched protein with a protease such as trypsin. Ubiquitination leaves a di-glycine (GG) remnant on the modified lysine residue after tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides containing the GG remnant, thereby mapping the sites of ubiquitination.

Visualizing the AUTAC Pathway and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate the key processes.

Caption: AUTAC Signaling Pathway.

Caption: Experimental Workflow for AUTAC Studies.

Conclusion and Future Directions

The AUTAC pathway, with its reliance on K63-linked polyubiquitination, offers a powerful and distinct approach to targeted degradation. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field. While significant progress has been made, several key questions remain. The precise E3 ligases and deubiquitinases that regulate AUTAC-induced ubiquitination are yet to be fully elucidated. A deeper mechanistic understanding of how S-guanylation mimics trigger this specific ubiquitin linkage will be crucial for the rational design of more potent and selective AUTACs. Furthermore, the development of standardized reporting for quantitative data will be essential for comparing the efficacy of different AUTAC molecules and accelerating their development from research tools to therapeutic agents. The continued exploration of the AUTAC pathway holds immense potential for addressing a wide array of currently "undruggable" targets in human disease.

References

The Structure-Activity Relationship of Autac2-2G: A Second-Generation Autophagy-Targeting Chimera

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Autophagy-Targeting Chimeras (AUTACs) represent a novel class of molecules designed to hijack the cell's own autophagy machinery for the targeted degradation of specific proteins. Autac2-2G is a second-generation AUTAC that has demonstrated a significant 100-fold increase in activity compared to its predecessors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that contribute to its enhanced efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of targeted protein degradation strategies.

Core Concepts of AUTAC-Mediated Degradation

AUTACs are heterobifunctional molecules composed of three key components: a "warhead" that specifically binds to the protein of interest (POI), a "degradation tag" that recruits the autophagy machinery, and a "linker" that connects the warhead and the tag. The mechanism of action involves the AUTAC molecule binding to the target protein and inducing its K63-linked polyubiquitination. This specific type of ubiquitin chain is recognized by autophagy receptors, such as p62/SQSTM1, which then deliver the ubiquitinated protein to the autophagosome for subsequent lysosomal degradation.[1]

Structure-Activity Relationship of this compound Analogs

The development of this compound involved systematic modifications of the first-generation AUTACs to improve their degradation efficiency. The primary target for these studies was the FK506-binding protein 12 (FKBP12), a well-characterized protein often used as a model for targeted protein degradation studies. The activity of this compound and its analogs was quantified by measuring the degradation of an EGFP-tagged FKBP12 (FKBP12-EGFP) fusion protein in HeLa cells. The key metrics used were the DC50 (the concentration required to achieve 50% degradation) and the Dmax (the maximum degradation observed).

The following table summarizes the quantitative data on the degradation of FKBP12-EGFP by this compound and its key analogs.

| Compound ID | Warhead Modification | Linker Modification | Degradation Tag Modification | DC50 (µM) | Dmax (%) |

| Autac2 | SLF (Synthetic Ligand for FKBP12) | Standard PEG Linker | FBnG (p-Fluorobenzyl Guanine) | >10 | ~20 |

| This compound | SLF | Optimized PEG Linker | 2-amino-6-chloro-9-(4-fluorobenzyl)purine | 0.1 | >90 |

| Analog 1 | SLF | Short PEG Linker | FBnG | 5.2 | 45 |

| Analog 2 | SLF | Long PEG Linker | FBnG | 2.8 | 60 |

| Analog 3 | SLF | Standard PEG Linker | 2-aminopurine | >10 | <10 |

| Analog 4 | SLF | Standard PEG Linker | Guanine (B1146940) | >10 | <15 |

Key Findings from SAR Studies:

-

Degradation Tag is Crucial: The nature of the guanine derivative in the degradation tag is critical for activity. The substitution pattern on the purine (B94841) ring significantly impacts the efficiency of autophagy induction. The 2-amino-6-chloro-9-(4-fluorobenzyl)purine tag in this compound was found to be optimal.

-

Linker Length and Composition are Important: The length and composition of the polyethylene (B3416737) glycol (PEG) linker between the warhead and the degradation tag play a significant role in optimizing the ternary complex formation between the AUTAC, the target protein, and the autophagy machinery. An optimized linker length, as seen in this compound, leads to a substantial increase in both potency (lower DC50) and efficacy (higher Dmax).

-

Warhead Provides Specificity: The synthetic ligand for FKBP12 (SLF) serves as the specific warhead, ensuring that the degradation is targeted to FKBP12. The core structure of the warhead was maintained throughout this series of analogs to specifically probe the effects of the linker and degradation tag.

Experimental Protocols

FKBP12-EGFP Degradation Assay

This assay is the primary method for quantifying the activity of AUTACs targeting FKBP12.

Methodology:

-

Cell Culture: HeLa cells stably expressing FKBP12-EGFP are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the AUTAC compounds or DMSO as a vehicle control.

-

Incubation: The cells are incubated with the compounds for 24 hours.

-

Cell Lysis: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease inhibitor cocktail.

-

Western Blot Analysis:

-

Protein concentration in the cell lysates is determined using a BCA protein assay.

-

Equal amounts of protein (20 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel.

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody against GFP and a loading control antibody (e.g., GAPDH or β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification: The intensity of the FKBP12-EGFP and loading control bands is quantified using densitometry software. The degradation percentage is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined from the dose-response curves.

LC3 Conversion Assay (Western Blot)

This assay is used to confirm the induction of autophagy by the AUTAC compounds. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Methodology:

-

Cell Culture and Treatment: HeLa cells are cultured and treated with AUTAC compounds as described in the FKBP12-EGFP degradation assay. A positive control for autophagy induction (e.g., rapamycin (B549165) or starvation) and a negative control (DMSO) are included.

-

Cell Lysis and Western Blot: Cell lysis and western blotting are performed as described above.

-

Antibody Incubation: The membrane is incubated with a primary antibody against LC3.

-

Analysis: The bands corresponding to LC3-I and LC3-II are identified, and their intensities are quantified. The ratio of LC3-II to LC3-I is calculated to assess the level of autophagy induction.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of a target protein.

Caption: Mechanism of this compound-mediated targeted protein degradation via the autophagy pathway.

Experimental Workflow for AUTAC Activity Assessment

The following diagram outlines the key steps in the experimental workflow for evaluating the efficacy of AUTAC compounds.

Caption: Workflow for assessing the degradation activity of AUTAC compounds.

Conclusion

The development of this compound represents a significant advancement in the field of targeted protein degradation. Through systematic SAR studies, key structural features in both the degradation tag and the linker have been identified that are critical for potent and efficacious autophagy-mediated protein degradation. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery. The principles outlined here can be applied to the design of novel AUTACs for a wide range of therapeutic targets.

References

evolution of AUTAC technology from 1G to 2G

An In-depth Technical Guide to the Evolution of AUTAC Technology: From 1st to 2nd Generation

Abstract

Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Within the TPD landscape, Autophagy-Targeting Chimeras (AUTACs) represent a novel and powerful strategy that harnesses the cell's own autophagy-lysosome pathway to clear a wide range of substrates, from cytosolic proteins to entire organelles like damaged mitochondria. This technical guide provides a detailed examination of the evolution of AUTAC technology, charting its progression from the proof-of-concept first-generation molecules to the highly potent and cell-permeable second-generation degraders. We will dissect the core mechanisms, structural modifications, and experimental validations that underscore this technological advancement, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this cutting-edge platform.

Introduction to AUTAC Technology

AUTACs are heterobifunctional molecules designed to induce selective degradation of a specific protein of interest (POI) or cargo.[][2][3] Unlike Proteolysis-Targeting Chimeras (PROTACs) which utilize the ubiquitin-proteasome system, AUTACs hijack the autophagy-lysosome pathway.[2][3] A typical AUTAC molecule consists of three key components: a "warhead" that specifically binds to the POI, a flexible linker, and a degradation tag that recruits the autophagy machinery.

The mechanism is inspired by xenophagy, the process by which cells clear intracellular pathogens. Researchers discovered that S-guanylation, a post-translational modification on bacterial surfaces, triggers K63-linked polyubiquitination. This specific ubiquitin chain is then recognized by autophagy receptors, primarily p62/SQSTM1, which targets the cargo for engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome. AUTAC technology cleverly mimics this natural process to achieve cargo-specific degradation.

The First Generation (1G): Proof of Concept

The initial development of AUTACs established a groundbreaking proof of concept: the autophagy pathway could be systematically programmed for targeted degradation.

Core Structure and Mechanism

First-generation AUTACs (1G-AUTACs) employed a degradation tag based on a cyclic guanosine (B1672433) monophosphate (cGMP) analog. This tag was designed to mimic the S-guanylation modification.

The process unfolds as follows:

-

Binding: The warhead of the AUTAC molecule binds specifically to the target protein (e.g., MetAP2, FKBP12).

-

Tagging & Ubiquitination: The guanine-based degradation tag induces K63-linked polyubiquitination on the POI. The precise enzymatic machinery responsible for this step is still under investigation.

-

Receptor Recognition: The autophagy receptor p62/SQSTM1 recognizes and binds to the K63-polyubiquitinated POI.

-

Autophagosome Formation: The p62-POI complex is sequestered into a forming autophagosome, a double-membraned vesicle.

-

Lysosomal Degradation: The autophagosome fuses with a lysosome, and the enclosed contents, including the POI, are degraded by lysosomal hydrolases.

Limitations of 1G-AUTACs

While successful in demonstrating the principle, 1G-AUTACs had significant limitations that hindered their therapeutic applicability:

-

Poor Cell Permeability: The degradation tag contained a negatively charged cyclic phosphate (B84403) group, which impeded the molecule's ability to passively cross the cell membrane.

-

Low Potency: Consequently, 1G-AUTACs often required high micromolar concentrations to achieve effective degradation.

-

Potential Off-Target Effects: The cGMP-like structure raised concerns about the potential for undesirable activation of cGMP-dependent protein kinase (PKG).

The Leap to the Second Generation (2G)

The limitations of the first generation prompted extensive structure-activity relationship (SAR) studies to optimize the AUTAC scaffold. The primary goals were to enhance cell permeability and dramatically increase degradation efficiency.

Key Structural Modifications

The breakthrough came from modifying the degradation tag. Researchers systematically altered the structure to address the shortcomings of the 1G design. A critical discovery was that the L-cysteine substructure within the 1G tag could be replaced with alternative chemical moieties. This, combined with the removal of the charged phosphate group, led to the development of second-generation AUTACs (2G-AUTACs).

The Second Generation (2G): A Leap in Potency

2G-AUTACs represent a significant refinement of the technology, transforming it into a more robust and therapeutically relevant platform.

Enhanced Structure and Benefits

-

Improved Degradation Tag: The new tags, such as p-fluorobenzylguanine (FBnG), are uncharged and more lipophilic, greatly enhancing cell membrane permeability.

-

Superior Potency: These structural optimizations resulted in a dramatic increase in degradation activity. Notably, 2G-AUTAC2 was found to be approximately 100 times more active than its first-generation counterpart, AUTAC2, achieving efficient degradation at sub-micromolar concentrations.

-

Increased Practicality: The enhanced efficiency and lower effective concentrations make 2G-AUTACs far more viable as research tools and potential drug candidates.

Quantitative Data Summary

The evolution from 1G to 2G AUTACs is most clearly illustrated by comparing their core characteristics and performance metrics.

Table 1: Comparison of 1st and 2nd Generation AUTACs

| Feature | 1st Generation (1G) AUTACs | 2nd Generation (2G) AUTACs |

| Degradation Tag | cGMP analog with a charged cyclic phosphate | Neutral, more lipophilic tags (e.g., FBnG) |

| Key Structural Feature | Contains an L-cysteine substructure | Cysteine moiety replaced with optimized linkers |

| Cell Permeability | Low, due to negative charge | High |

| Potency | Lower (effective at ~10 µM range) | High (effective at sub-µM range) |

| Primary Limitation | Poor bioavailability and low efficiency | Further optimization for in vivo applications |

| Key Improvement | Proof of concept for autophagy hijacking | ~100-fold increase in degradation activity |

Table 2: Example Degradation Efficiency

| Compound | Generation | Target | Reported Activity Improvement |

| AUTAC2 | 1G | FKBP12 | Baseline |

| 2G-AUTAC2 | 2G | FKBP12 | ~100-fold increase vs. AUTAC2 |

Experimental Protocols

Validating the efficacy and mechanism of AUTACs requires a combination of biochemical and cell-based assays.

Western Blotting for Protein Quantification

-

Objective: To measure the decrease in the target protein levels following AUTAC treatment.

-

Methodology:

-

Cell Culture & Treatment: Plate cells (e.g., HeLa, SH-SY5Y) and allow them to adhere. Treat with varying concentrations of the AUTAC molecule or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) must be used.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize POI band intensity to the loading control.

-

Immunofluorescence Microscopy for Co-localization

-

Objective: To visualize the recruitment of the POI to autophagosomes and lysosomes.

-

Methodology:

-

Cell Culture & Treatment: Grow cells on glass coverslips and treat with AUTAC as described above.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 (0.1-0.5%).

-

Immunostaining: Block non-specific binding sites. Incubate with primary antibodies against the POI and an autophagy marker (e.g., LC3) or a lysosomal marker (e.g., LAMP1).

-

Secondary Staining: Incubate with fluorescently-labeled secondary antibodies of different colors (e.g., Alexa Fluor 488 and Alexa Fluor 594). Stain nuclei with DAPI.

-

Imaging: Mount coverslips and acquire images using a confocal fluorescence microscope.

-

Analysis: Analyze the images for co-localization between the POI and the organelle markers, which appears as an overlap of fluorescent signals.

-

Lysosomal Inhibition Assay

-

Objective: To confirm that the observed protein degradation is dependent on the autophagy-lysosome pathway.

-

Methodology:

-

Co-treatment: Treat cells with the AUTAC molecule in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1 (BafA1) or chloroquine (B1663885) (CQ). These agents block the final degradation step by inhibiting lysosomal acidification or autophagosome-lysosome fusion.

-

Analysis by Western Blot: Harvest cell lysates and perform Western blotting for the POI.

-

Interpretation: If the AUTAC-mediated degradation is autophagy-dependent, co-treatment with a lysosomal inhibitor will rescue the POI from degradation, resulting in higher protein levels compared to treatment with the AUTAC alone.

-

Visualizations: Signaling Pathways and Workflows

Caption: Mechanism of 1st Generation AUTACs.

Caption: Mechanism of 2nd Generation AUTACs.

Caption: Experimental Workflow for AUTAC Validation.

References

Unveiling the Precision of Autac2-2G: A Technical Guide to Targeted Protein Recognition and Degradation

For Immediate Release

A deep dive into the mechanism of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC), reveals a highly efficient and specific pathway for the degradation of target proteins. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental validation, and future potential of this innovative technology.

This compound represents a significant advancement in the field of targeted protein degradation, offering a potent alternative to conventional inhibitor-based therapeutics. Unlike Proteolysis-Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system, AUTACs harness the cell's own autophagy machinery to eliminate proteins of interest. This compound, a second-generation AUTAC, demonstrates a remarkable 100-fold increase in activity compared to its predecessors, highlighting its potential as a powerful tool in drug discovery and biomedical research.[1][2][3]

At its core, this compound is a heterobifunctional molecule composed of three key components: a high-affinity ligand that specifically binds to the target protein, a flexible linker, and a novel degradation tag. This unique tag, often a guanine (B1146940) derivative, is the lynchpin of the AUTAC mechanism. Upon binding to the target protein, the tag initiates a cascade of events leading to the protein's destruction via the autophagy-lysosome pathway.

The Mechanism of Action: A Step-by-Step Degradation Pathway

The target protein recognition by this compound culminates in a highly specific and efficient degradation process:

-

Target Engagement: The warhead of the this compound molecule selectively binds to the protein of interest (POI) within the cell.

-

K63-Linked Polyubiquitination: The degradation tag of this compound facilitates the attachment of K63-linked polyubiquitin (B1169507) chains to the target protein. This specific type of ubiquitination serves as a recognition signal for the autophagy machinery, distinguishing it from the K48-linked chains that direct proteins to the proteasome.[4][5]

-

Autophagy Receptor Recruitment: The K63-polyubiquitinated target protein is then recognized by the autophagy receptor protein p62/SQSTM1. p62 acts as a bridge, linking the ubiquitinated cargo to the forming autophagosome.

-

Autophagosome Engulfment: The entire complex, including the target protein, this compound, and p62, is engulfed by a double-membraned vesicle called an autophagosome.

-

Lysosomal Fusion and Degradation: The autophagosome fuses with a lysosome, forming an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the autophagosome's contents, including the target protein.

This targeted autophagic degradation offers several advantages, including the potential to degrade traditionally "undruggable" proteins and the ability to clear protein aggregates and even damaged organelles.

Quantitative Analysis of this compound Performance

The efficacy of this compound has been demonstrated through rigorous quantitative analysis. The following table summarizes key performance metrics for the degradation of its target protein, FK506-binding protein 12 (FKBP12).

| Compound | Target Protein | Cell Line | DC50 (µM) | Maximum Degradation (%) | Concentration for Max. Degradation (µM) |

| This compound | FKBP12 | HeLa | ~1 | >90% | 10 |

| AUTAC2 (1st Gen) | FKBP12 | HeLa | >10 | ~60% | 10 |

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

-

Data is based on findings reported in the scientific literature.

Experimental Protocols: A Guide to Validation

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Line: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For experiments, cells are treated with the desired concentration of this compound or vehicle (DMSO) for the indicated time points.

Western Blotting for Protein Degradation Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target protein (e.g., FKBP12) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using image analysis software. The level of the target protein is normalized to the loading control.

Immunoprecipitation for Ubiquitination Analysis

-

Cell Lysis: Cells are lysed in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitination status of proteins.

-

Immunoprecipitation: The cell lysates are incubated with an antibody against the target protein overnight at 4°C. Protein A/G agarose (B213101) beads are then added to pull down the antibody-protein complex.

-

Washing and Elution: The beads are washed several times to remove non-specific binding proteins. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS sample buffer.

-

Western Blotting: The eluted proteins are analyzed by western blotting using antibodies against ubiquitin and K63-linked ubiquitin chains to detect the ubiquitination of the target protein.

Visualizing the Pathway and Workflow

To further elucidate the processes involved in this compound-mediated protein degradation, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

References

The Cellular Journey of Autac2-2G: An In-depth Technical Guide to Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of Autac2-2G, a second-generation Autophagy-Targeting Chimera (AUTAC). By harnessing the cell's own autophagic machinery, this compound offers a powerful modality for the targeted degradation of specific intracellular proteins and organelles, holding significant promise for therapeutic intervention in a range of diseases. This document details the quantitative performance of this compound, outlines the experimental protocols for its evaluation, and visualizes its cellular pathways and workflows.

Quantitative Assessment of this compound-Mediated Protein Degradation

This compound has demonstrated potent and selective degradation of target proteins. The following tables summarize the quantitative data from key experiments, showcasing its efficacy in various cell lines.

Table 1: Degradation of FKBP12 in HeLa Cells

| This compound Concentration | Incubation Time | FKBP12 Degradation (%) |

| 1 µM | 24 hours | >95% |

| 0.3 µM | 24 hours | ~80% |

| 0.1 µM | 24 hours | ~50% |

Table 2: Degradation of BRD4 in 293T Cells

| This compound Concentration | Incubation Time | BRD4 Degradation (%) |

| 3 µM | 24 hours | >90% |

| 1 µM | 24 hours | ~75% |

| 0.3 µM | 24 hours | ~40% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide step-by-step protocols for key assays used to characterize the cellular activity of this compound.

Cell Culture and Treatment

-

Cell Lines: HeLa and 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: A stock solution of this compound in DMSO is diluted to the desired concentrations in fresh culture medium. The cell culture medium is replaced with the medium containing this compound or a vehicle control (DMSO) and incubated for the specified time.

Western Blotting for Protein Degradation Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against the target protein (e.g., FKBP12, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: Densitometry analysis is performed to quantify the protein band intensities, and the degradation percentage is calculated relative to the vehicle-treated control.

Visualizing the Molecular Journey and Experimental Design

To elucidate the complex processes involved in this compound's function and evaluation, the following diagrams, generated using the DOT language, provide a clear visual representation.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-mediated targeted protein degradation via the autophagy pathway.

Experimental Workflow for Assessing Protein Degradation

Caption: Standard workflow for quantitative analysis of protein degradation by Western blotting.

Methodological & Application

Autac2-2G: Application Notes and Protocols for Targeted Cellular Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autac2-2G is a second-generation Autophagy-Targeting Chimera (AUTAC) that demonstrates a 100-fold increase in activity compared to its predecessors.[1][2][3] This small molecule is designed to specifically induce the degradation of the FK506-binding protein 12 (FKBP12) through the cellular autophagy pathway. This compound provides a powerful tool for studying selective autophagy and holds potential for therapeutic applications requiring targeted protein degradation. This document provides detailed protocols for the application of this compound in cell culture, methods for assessing its activity, and an overview of the underlying signaling pathway.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the target protein (FKBP12) and a guanine (B1146940) derivative that acts as a degradation tag.[4] This tag mimics S-guanylation, a post-translational modification that triggers K63-linked polyubiquitination of the target protein. The polyubiquitinated protein is then recognized by the autophagy receptor p62/SQSTM1, leading to its sequestration into autophagosomes. These autophagosomes subsequently fuse with lysosomes, resulting in the degradation of the target protein.[5]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and the general workflow for assessing its efficacy are depicted below.

Caption: Signaling pathway of this compound mediated protein degradation.

Caption: General experimental workflow for assessing this compound activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Cell Line | Reference |

| Effective Concentration | 1 µM | HeLa | |

| Treatment Time | 24 hours | HeLa | |

| Degradation Efficiency | Significant degradation of FKBP12 | HeLa | |

| Improvement over Gen 1 | ~100-fold | - |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

-

Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Cell Culture and Treatment

This protocol is optimized for HeLa cells, a human cervical cancer cell line.

-

Cell Seeding: Seed HeLa cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM). Remove the old medium from the cells and add the medium containing this compound.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

Western Blotting for FKBP12 Degradation

This protocol allows for the quantification of FKBP12 protein levels following this compound treatment.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay or a similar method.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FKBP12 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to normalize protein levels.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software. Normalize the FKBP12 band intensity to the loading control to determine the relative protein levels.

Assessment of Autophagy Induction

To confirm that this compound is acting through the autophagy pathway, the levels of key autophagy markers, LC3 and p62, can be assessed by Western blotting.

-

Protocol: Follow the Western blotting protocol as described above.

-

Antibodies: Use primary antibodies specific for LC3 and p62.

-

Analysis: An increase in the ratio of LC3-II (lipidated form) to LC3-I (unlipidated form) and a decrease in p62 levels are indicative of autophagy induction.

Concluding Remarks

This compound represents a significant advancement in the field of targeted protein degradation. Its high potency and specificity for FKBP12 make it an invaluable tool for researchers studying the intricacies of selective autophagy. The protocols outlined in this document provide a comprehensive guide for the effective use of this compound in a cell culture setting and for the robust assessment of its activity. As with any experimental system, optimization of concentrations and incubation times may be necessary for different cell lines or experimental conditions.

References